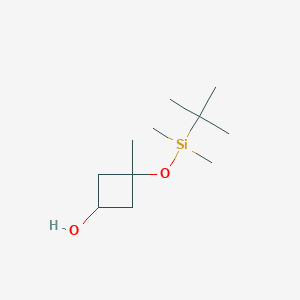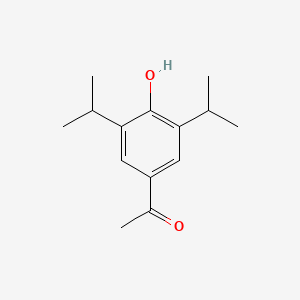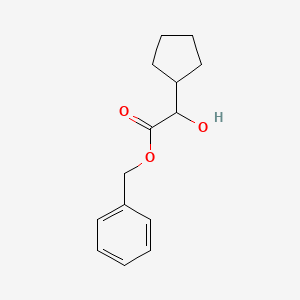
Benzyl 2-cyclopentyl-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-cyclopentyl-2-hydroxyacetate: is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclopentaneacetic acid and is characterized by the presence of a benzyl ester group and a hydroxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclopentyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclopentyl-2-hydroxyacetic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of enzymatic catalysis for the stereoselective reduction of precursors has also been explored, providing a more environmentally friendly and sustainable approach to the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-cyclopentyl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzyl 2-cyclopentyl-2-oxoacetate.
Reduction: Benzyl 2-cyclopentyl-2-hydroxyethanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 2-cyclopentyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl 2-cyclopentyl-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Benzyl 2-cyclopropyl-2-hydroxyacetate: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Benzyl glycolate: Contains a glycolate moiety instead of a hydroxyacetate moiety.
Uniqueness: Benzyl 2-cyclopentyl-2-hydroxyacetate is unique due to its specific combination of a cyclopentyl ring and a hydroxyacetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl 2-cyclopentyl-2-hydroxyacetate |
InChI |
InChI=1S/C14H18O3/c15-13(12-8-4-5-9-12)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10H2 |
Clave InChI |
SHFDGTCGWUQUFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


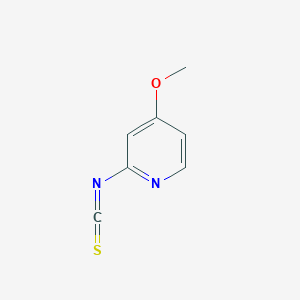
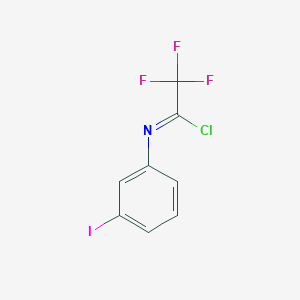
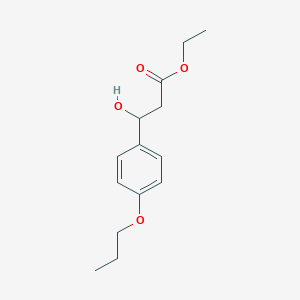
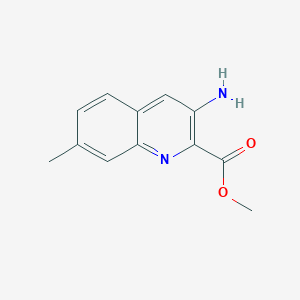
![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
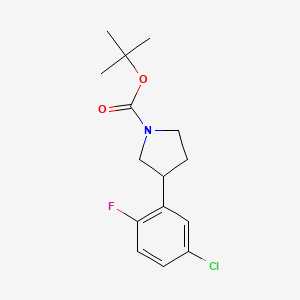
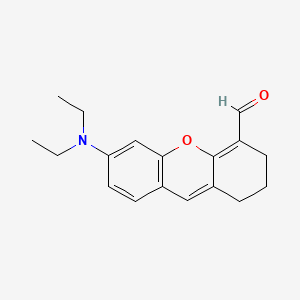
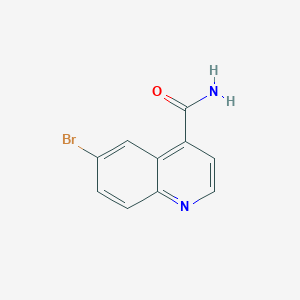
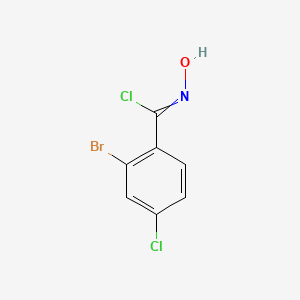
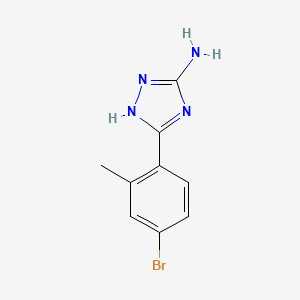
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)
